molecular formula C10H13BrO B2862882 3-(4-Bromophenyl)butan-1-ol CAS No. 20005-55-4

3-(4-Bromophenyl)butan-1-ol

Cat. No.: B2862882
CAS No.: 20005-55-4
M. Wt: 229.117
InChI Key: SZZYXAIXWPKHOB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)butan-1-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of butanol, featuring a bromophenyl group attached to the third carbon of the butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with butylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction proceeds as follows:

  • Preparation of Grignard reagent: 4-bromobenzaldehyde is reacted with magnesium in anhydrous ether to form 4-bromophenylmagnesium bromide.
  • Addition of butylmagnesium bromide: The Grignard reagent is then reacted with butylmagnesium bromide to form the intermediate.
  • Hydrolysis: The intermediate is hydrolyzed with water to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylbutanol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)butan-1-one or 3-(4-Bromophenyl)butanoic acid.

    Reduction: 3-Phenylbutan-1-ol.

    Substitution: 3-(4-Aminophenyl)butan-1-ol or 3-(4-Thiophenyl)butan-1-ol.

Scientific Research Applications

3-(4-Bromophenyl)butan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)butan-1-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)butan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)butan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)butan-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)butan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. The bromine atom also influences the compound’s reactivity and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-bromophenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZYXAIXWPKHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 3-(4-bromophenyl)butanoic acid (1 g, 4.1 mmol) in tetrahydrofuran (100 ml) was added borane in tetrahydrofuran (8 ml, 1 mol/L), the solution was stirred at reflux for 2 hours, then the solution was concentrated and purified by column chromatography (silica gel, Petroleum ether/ethyl acetate=20:1) to give 3-(4-bromophenyl)butan-1-ol (791 mg, 84.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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